4-Triethoxysilylaniline
Overview
Description
4-Triethoxysilylaniline is a chemical compound that is soluble in water. It has been shown to have optical properties, including linear response, and a high molecular weight . The linear response of the optical properties of this compound can be used to determine its concentration .
Synthesis Analysis
The synthesis of this compound involves the reaction of Triethoxysilane and 4-Iodoaniline . A detailed synthesis process can be found in the reference .Molecular Structure Analysis
The molecular formula of this compound is C12H21NO3Si . Its molecular weight is 255.39 .Physical And Chemical Properties Analysis
This compound has a boiling point of 130 °C and a density of 1.502 g/mL at 25 °C (lit.) . Its flash point is 110 °C and pKa is 4.03±0.10 (Predicted) .Scientific Research Applications
Synthetic Polynucleotides and Amino Acid Code
4-Triethoxysilylaniline may have implications in the study of synthetic polynucleotides and their role in amino acid coding. This area of research is fundamental in understanding genetic expression and protein synthesis. A study by Lengyel, Speyer, and Ochoa (1961) explores the solubility of certain compounds in trichloroacetic acid, which might relate to the use of this compound in similar contexts (Lengyel, Speyer, & Ochoa, 1961).
Plant Growth and Regulation
Research by Grossmann (1990) indicates the utility of certain plant growth retardants in physiological research. Compounds like this compound may be relevant in studying the inhibition of cytochrome P-450 dependent monooxygenases, which plays a significant role in the regulation of terpenoid metabolism, affecting plant growth and development (Grossmann, 1990).
Hydroxylation Studies
A study by Guroff and Daly (1967) focuses on the hydroxylation of phenylalanines. This research can be connected to the use of this compound in studies involving the hydroxylation process and its effects on different compounds, enhancing our understanding of biochemical reactions (Guroff & Daly, 1967).
Synthesis of Astatinated Compounds
Watanabe et al. (2018) discuss the synthesis of astatinated compounds, where a deprotected organosilyl compound like 4-triethylsilyl-l-phenylalanine is used. This research is crucial in the field of targeted alpha therapy (TAT) for various cancers, showcasing the potential of this compound in medical research and cancer treatment (Watanabe et al., 2018).
Metabolism Studies
The metabolism of compounds like N,N-dimethylaniline has been studied by Gorrod and Gooderham (2010), which could be relevant to the metabolic pathways of this compound. Understanding its metabolic processing could lead to insights into its safe handling and potential biomedical applications (Gorrod & Gooderham, 2010).
HPPD Inhibitors in Medical Research
The study of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, as discussed by Santucci et al. (2017), could involve compounds like this compound. These inhibitors have significant implications in medical research, particularly in the treatment of diseases related to tyrosine metabolism (Santucci et al., 2017).
Chemoselective Modification of Proteins
Kiick et al. (2001) demonstrate the use of non-natural amino acids in the chemoselective modification of proteins, a process where this compound might find application. This area of research has significant potential in protein engineering and functional studies (Kiick, Saxon, Tirrell, & Bertozzi, 2001).
Amino Acids in Crop Antioxidant Metabolism
Teixeira et al. (2017) explore the effect of amino acids on the antioxidant metabolism of crops, which can be related to the application of this compound in agricultural sciences. This research is pivotal in understanding how amino acids influence plant growth and resistance (Teixeira et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-triethoxysilylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-11(13)8-10-12/h7-10H,4-6,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTRDGVFIXILMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)N)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431233 | |
Record name | 4-triethoxysilylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7003-80-7 | |
Record name | 4-(Triethoxysilyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7003-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-triethoxysilylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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